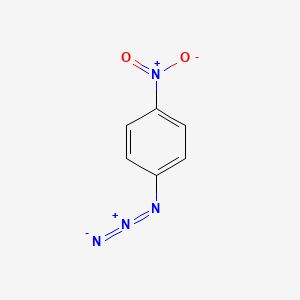

1-Azido-4-nitrobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118406. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-azido-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZVSJPFJBUBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164814 | |

| Record name | Benzene, 1-azido-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-60-5 | |

| Record name | 4-Nitrophenyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-azido-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-4-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-azido-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Azido-4-nitrobenzene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work.

Core Chemical Properties

This compound, also known as p-azidonitrobenzene or 4-nitrophenyl azide (B81097), is an organic compound featuring both an azido (B1232118) (-N₃) and a nitro (-NO₂) group attached to a benzene (B151609) ring.[1] This dual functionality makes it a valuable intermediate in various chemical syntheses.[1] The compound is a yellow to brown crystalline powder.[2]

| Property | Value |

| CAS Number | 1516-60-5[1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₄N₄O₂[1][2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 164.12 g/mol [2][3][6][8][9] |

| Melting Point | 68-70 °C[8], 69-70 °C, 73-75 °C[2] |

| Appearance | Yellow to brown crystalline powder[2], Yellow solid[8] |

| Solubility | Insoluble in water, soluble in many organic solvents.[2] |

| IUPAC Name | This compound[1][2] |

| InChI | InChI=1S/C6H4N4O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H[1][2][4][5][7] |

| InChI Key | CZZVSJPFJBUBDK-UHFFFAOYSA-N[1][2][4][5][6][7] |

| Canonical SMILES | C1=CC(=CC=C1N=[N+]=[N-])--INVALID-LINK--[O-][1][3][6][7][10] |

Molecular Structure and Reactivity

The structure of this compound is characterized by a benzene ring substituted with an azido group and a nitro group at the para positions.[2] The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient.[2] This electronic property is fundamental to its utility as an intermediate in the synthesis of dyes and pharmaceuticals.[2] The presence of both the azide and nitro functional groups results in a compound that is a potent photoaffinity label and a useful building block in various synthetic applications.[2]

Key chemical reactions involving this compound include:

-

Azide-Alkyne Cycloaddition : It reacts with alkynes in a [3+2] cycloaddition to form 1,2,3-triazoles, a key reaction in click chemistry.[1][2]

-

Reduction Reactions : The nitro group can be reduced to an amine, which allows for the formation of diarylamines when reacted with primary amines.[1][3][9]

-

Thermal Decomposition : The compound is shock-sensitive and can decompose exothermically upon heating, releasing nitrogen gas.[1] This is a critical consideration for its handling and storage.[1]

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the diazotization of 4-nitroaniline (B120555), followed by treatment with an azide salt.[2] This one-pot process is known for its high efficiency, with reported yields often exceeding 90%.[2]

Methodology: Diazotization-Azidation Route [2]

-

Diazotization : 4-nitroaniline is dissolved in an acidic medium, typically aqueous hydrochloric acid. The solution is cooled to 0°C.

-

An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added slowly to the cooled solution to form the diazonium salt.

-

Azidation : Sodium azide (NaN₃) is then introduced portion-wise to the reaction mixture at 0-5°C, leading to the formation of this compound.

-

Purification : The resulting product can be purified by recrystallization.[2]

An alternative approach involves the nucleophilic aromatic substitution of precursors like 1-chloro-4-nitrobenzene (B41953) or 1-iodo-4-nitrobenzene (B147127) with sodium azide, often catalyzed by copper(I) iodide.[2]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[2]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2122 |

| Nitro (-NO₂) | Asymmetric Stretch | 1512 - 1520 |

| Nitro (-NO₂) | Symmetric Stretch | 1328 - 1369 |

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and analyze the fragmentation pathways. The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (~164 g/mol ).[2] A common fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the azide group.[2]

| Adduct/Fragment | Calculated m/z |

| [M]⁺ | 164.03288 |

| [M+H]⁺ | 165.04071 |

| [M+Na]⁺ | 187.02265 |

| [M-H]⁻ | 163.02615 |

Applications in Research and Development

The unique combination of the azide and nitro groups makes this compound a versatile tool in several scientific fields.[1]

Caption: Relationship between functional groups and applications.

-

Click Chemistry : The azide group is extensively used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages, a cornerstone of "click chemistry" for synthesizing complex molecules.[1][2]

-

Medicinal Chemistry : Derivatives of this compound are explored for their potential pharmaceutical applications, including the development of antimicrobial and anticancer compounds.[1] It has also been noted for its potential antiviral properties.[1][3][9]

-

Materials Science : It serves as a precursor for synthesizing polymers and other materials that require functional groups for further modification.[1]

-

Chemical Biology : It is used as a tool to probe biological processes. By incorporating the molecule into cellular components, researchers can gain insights into cellular functions and interactions.[1]

Caption: Azide-Alkyne Cycloaddition (Click Chemistry).

Safety and Handling

This compound is a flammable solid that is sensitive to shock and heat.[1] It should be handled with care due to the potential toxicity of the azide group upon ingestion or inhalation.[1]

Recommended Safety Precautions :

-

Work in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.[1]

-

Avoid heat, shock, and friction.[1]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][11] Recommended storage temperature is between 2°C and 8°C.[3][8]

References

- 1. Buy this compound | 1516-60-5 [smolecule.com]

- 2. This compound | 1516-60-5 | Benchchem [benchchem.com]

- 3. This compound | 1516-60-5 | BAA51660 | Biosynth [biosynth.com]

- 4. Benzene, 1-azido-4-nitro- [webbook.nist.gov]

- 5. Benzene, 1-azido-4-nitro- [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. Page loading... [guidechem.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. PubChemLite - this compound (C6H4N4O2) [pubchemlite.lcsb.uni.lu]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 1-Azido-4-nitrobenzene from 4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 1-azido-4-nitrobenzene, a valuable intermediate in organic synthesis. The primary and most efficient method involves a two-step, one-pot diazotization-azidation reaction starting from 4-nitroaniline (B120555). This guide details the reaction pathway, provides a specific experimental protocol with quantitative data, and emphasizes the critical safety precautions required when handling the energetic compounds involved.

Reaction Pathway and Mechanism

The conversion of 4-nitroaniline to this compound is a classic example of diazonium salt chemistry. The process occurs in two primary stages within a single reaction vessel:

-

Diazotization : The process begins with the reaction of the primary aromatic amine, 4-nitroaniline, with nitrous acid (HNO₂).[1] Nitrous acid is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C).[2][3] This reaction converts the amino group into a diazonium salt, forming 4-nitrobenzenediazonium (B87018) chloride.

-

Azidation : The resulting diazonium salt is highly reactive and is immediately treated with an azide (B81097) source, typically sodium azide (NaN₃).[4] The azide ion (N₃⁻) acts as a nucleophile, displacing the diazonium group (N₂), which is an excellent leaving group. This substitution reaction yields the final product, this compound, as a solid precipitate.[5]

The overall reaction is highly efficient, with reported yields often exceeding 90%.[4]

Experimental Protocol

The following protocol is adapted from a procedure reported by Kwok et al., which demonstrates the synthesis with minor modifications, achieving a high yield.[6]

2.1 Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 2.1 g | 15 |

| Hydrochloric Acid (12 M) | HCl | 36.46 | 40 mL | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 g | 16 |

| Sodium Azide | NaN₃ | 65.01 | 1.0 g | 16 |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 15 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

2.2 Procedure

-

Dissolution of Amine : In a suitable reaction vessel, slowly add 2.1 g (15 mmol) of 4-nitroaniline to a mixture of 40 mL of 12 M hydrochloric acid and 40 mL of deionized water. Slowly add 15 mL of ethanol until the solution becomes a transparent yellow color.[6]

-

Diazotization : Cool the solution in an ice bath to 0-5 °C with constant stirring. Prepare a solution of 1.1 g (16 mmol) of sodium nitrite in 10 mL of cold water. Add this sodium nitrite solution dropwise to the 4-nitroaniline solution, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 20-30 minutes at this temperature.[5]

-

Azidation : Prepare a solution of 1.0 g (16 mmol) of sodium azide in 10 mL of cold water. Add this sodium azide solution dropwise to the cold diazonium salt solution while maintaining the temperature below 5 °C.[5] A yellow solid should precipitate.

-

Reaction Completion : Allow the reaction mixture to stir for an additional hour while slowly warming to room temperature.[5]

-

Work-up and Extraction : Add 100 mL of water and 100 mL of diethyl ether to the reaction mixture. Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous phase twice more with 50 mL portions of diethyl ether.[6]

-

Washing : Combine the organic phases and wash them sequentially with three 50 mL portions of saturated sodium bicarbonate solution and three 50 mL portions of brine.[6]

-

Drying and Isolation : Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution via rotary evaporation to yield this compound as a yellow solid.[6]

2.3 Results

-

Product : this compound

-

Appearance : Yellow solid[6]

-

Yield : 2.4 g (98%)[6]

-

Melting Point : 68-70 °C[7]

Workflow and Safety

The synthesis of aryl azides requires strict adherence to safety protocols due to the potentially explosive nature of both the azide reagents and products.

3.1 Critical Safety Precautions

-

Toxicity : Sodium azide is highly toxic, with a toxicity profile similar to that of cyanide.[8] Always wear appropriate gloves and handle it with care in a well-ventilated fume hood.[9]

-

Explosion Hazard : Organic azides are energy-rich compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[9][10]

-

Personal Protective Equipment (PPE) : A lab coat, chemical-resistant gloves, and safety glasses are mandatory.[10] The entire experiment, including work-up, should be conducted in a chemical fume hood behind a blast shield.[10][11]

-

Solvent Choice : NEVER use chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) for reactions involving sodium azide. This can form highly explosive di- and tri-azidomethane.[8][9]

-

Handling : Do not use metal spatulas for weighing or transferring azides, as heavy metal azides are dangerously shock-sensitive.[10][12] Avoid using ground glass joints, which can cause explosive decomposition upon friction.[10]

-

Purification : Do not purify organic azides by distillation or sublimation .[9] Purification should be limited to extraction, precipitation, and, for more stable azides, column chromatography.[8] Do not concentrate azide-containing solutions to dryness using rotary evaporation unless the stability of the compound is well-established.[10]

-

Storage : Store all synthesized organic azides below room temperature (ideally at -18 °C), in the dark, and away from sources of heat, light, shock, and pressure.[8][12]

-

Waste Disposal : Azide-containing waste must be collected in a separate, clearly labeled container.[9] NEVER mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid (HN₃).[12]

References

- 1. byjus.com [byjus.com]

- 2. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. This compound | 1516-60-5 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 9. ucd.ie [ucd.ie]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. safety.pitt.edu [safety.pitt.edu]

An In-depth Technical Guide to the Diazotization of 4-Nitroaniline for Aryl Azide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenyl azide (B81097) through the diazotization of 4-nitroaniline (B120555). This process is a cornerstone of organic synthesis, offering a versatile intermediate for the construction of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.

Introduction

The conversion of aromatic amines to aryl azides is a fundamental transformation in organic chemistry. The two-step, one-pot reaction involves the initial formation of a diazonium salt from an aniline (B41778) derivative, followed by the introduction of the azide functionality. This method, a variant of the Sandmeyer reaction, is broadly applicable to a range of substituted anilines.[1] 4-Nitroaniline is a common starting material due to the electron-withdrawing nature of the nitro group, which can influence the stability and reactivity of the intermediate diazonium salt. The resulting 4-nitrophenyl azide is a valuable reagent in click chemistry, photoaffinity labeling, and as a precursor for the synthesis of various nitrogen-containing heterocycles. Careful control of reaction parameters, particularly temperature, is critical due to the potentially unstable nature of diazonium salts.[1]

Reaction Mechanism and Signaling Pathway

The synthesis of 4-nitrophenyl azide from 4-nitroaniline proceeds through two key stages: the diazotization of the primary aromatic amine and the subsequent nucleophilic substitution with an azide ion.

Diazotization: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Nitrous acid is then protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 4-nitroaniline then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-nitrobenzenediazonium (B87018) ion.

Azidation: The subsequent conversion of the 4-nitrobenzenediazonium salt to 4-nitrophenyl azide is a Sandmeyer-type reaction. While classic Sandmeyer reactions are catalyzed by copper(I) salts, the reaction with sodium azide can often proceed without a catalyst. The mechanism involves the displacement of the dinitrogen molecule by the azide nucleophile.

The overall chemical transformation is depicted in the following diagram:

Quantitative Data Summary

The efficiency of the diazotization-azidation of 4-nitroaniline is influenced by various factors including the choice of acid, reaction temperature, and stoichiometry of the reagents. The following table summarizes quantitative data from representative experimental protocols.

| Starting Material | Acid (equivalents) | NaNO₂ (equivalents) | NaN₃ (equivalents) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4-Nitroaniline (1.0 eq) | HCl (conc., 3.0 eq) | 1.05 eq | 1.0 eq | 0-5 | 1 h | 98 | Kwok et al., modified |

| 4-Nitroaniline (1.0 eq) | H₂SO₄ (conc.) | 1.1 eq | 1.2 eq | 0-5 | 30 min | Not specified | General Protocol |

| 4-Nitroaniline (1.0 eq) | HCl (6M, 10 mL/10 mmol) | 1.5 eq | 4.0 eq | 0-5 then RT | 2.5 h | ~100 (crude) | Zhao et al. |

| o-Nitroaniline (1.0 eq) | HCl (conc., large excess) | 1.05 eq | 10 eq | 0 | 30 min | 88 | General Procedure C |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-nitrophenyl azide. It is crucial to handle sodium azide with extreme care as it is highly toxic and can form explosive heavy metal azides. Diazonium salts are also potentially explosive when isolated in a dry state and should be used in situ.[1] All operations should be performed in a well-ventilated fume hood.

General One-Pot Synthesis of 4-Nitrophenyl Azide

This protocol is a widely used and reliable method for the preparation of 4-nitrophenyl azide.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 4-nitroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (3-4 equivalents) and deionized water.

-

Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.0-1.2 equivalents) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension. Maintain the internal temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Azidation

-

In a separate beaker, dissolve sodium azide (1.0-1.5 equivalents) in deionized water.

-

Cool the sodium azide solution in an ice bath.

-

Slowly add the cold sodium azide solution dropwise to the freshly prepared diazonium salt solution. A precipitate may form upon addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The evolution of nitrogen gas may be observed.

Step 3: Workup and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-nitrophenyl azide.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow

The overall experimental process can be visualized as a sequential workflow, from the initial setup to the final purified product.

Safety Considerations

-

Sodium Azide: Highly toxic and can cause severe health effects upon ingestion, inhalation, or skin contact. It can also form highly explosive heavy metal azides. Avoid contact with acids, as it can liberate toxic hydrazoic acid gas.

-

Diazonium Salts: Are known to be unstable and can be explosive, especially in a solid, dry state. They should be prepared and used in situ at low temperatures.

-

4-Nitrophenyl azide: Is a potentially explosive compound, sensitive to heat and shock.[2]

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be conducted in a well-ventilated chemical fume hood.

Conclusion

The diazotization of 4-nitroaniline followed by azidation provides a robust and efficient route to 4-nitrophenyl azide, a versatile intermediate in organic synthesis. By carefully controlling the reaction conditions, particularly temperature, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

Spectroscopic Profile of 1-Azido-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 1-Azido-4-nitrobenzene, a versatile intermediate compound in organic synthesis, particularly in the realm of click chemistry and the development of photoaffinity labels.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for this compound.

NMR Spectroscopic Data

Table 1: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3 [2]

| Nucleus | Chemical Shift (δ, ppm) |

| 1H | 8.38 (d, J = 8 Hz, 2H), 8.23 (d, J = 8 Hz, 2H) |

| 13C | 148.2, 137.0, 133.2, 128.9, 124.2 |

Note: The 1H NMR data indicates two distinct sets of aromatic protons, consistent with a 1,4-disubstituted benzene (B151609) ring. The specific assignment of the 13C NMR peaks requires further analysis, though the downfield shifts are characteristic of carbons attached to or influenced by the electron-withdrawing nitro and azido (B1232118) groups.

IR Spectroscopic Data

Table 2: Key IR Absorption Bands for this compound (KBr Pellet) [2]

| Wavenumber (cm-1) | Functional Group Assignment |

| 3113, 3069 | Aromatic C-H stretch |

| 2122 | Asymmetric N3 stretch (azide) |

| 1605, 1590 | Aromatic C=C stretch |

| 1512, 1328 | Asymmetric and symmetric NO2 stretch (nitro) |

| 1489 | Aromatic C=C stretch |

| 1287 | Symmetric N3 stretch (azide) |

| 1177, 1118 | C-N stretch |

UV-Vis Spectroscopic Data

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the diazotization of 4-nitroaniline (B120555) followed by a reaction with sodium azide (B81097).[1][2]

Materials:

-

4-nitroaniline

-

Concentrated Hydrochloric Acid (12 M)

-

Deionized Water

-

Sodium Nitrite (B80452) (NaNO2)

-

Sodium Azide (NaN3)

-

Ice Bath

Procedure:

-

In a suitable reaction vessel, 2.1 g (15 mmol) of 4-nitroaniline is slowly added to a mixture of 40 mL of 12 M HCl and 40 mL of water.

-

To this suspension, 15 mL of ethanol is added slowly until the solution becomes a clear yellow.

-

The solution is then cooled to 0°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature at 0°C to form the diazonium salt.

-

Subsequently, a solution of sodium azide is added portion-wise to the reaction mixture at 0°C.

-

The reaction is stirred for a specified time at low temperature.

-

The resulting product, this compound, can be isolated by filtration and purified by recrystallization.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.

Spectroscopic Analysis Protocols

1H and 13C NMR Spectroscopy:

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: A small amount of this compound is dissolved in deuterated chloroform (B151607) (CDCl3).

-

Data Acquisition: 1H and 13C{1H} NMR spectra are recorded at 25°C. Chemical shifts are referenced to the residual solvent peak.[2]

IR Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1.[2]

UV-Vis Spectroscopy:

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data is logically interconnected, with each technique providing complementary information to confirm the structure of this compound.

References

An In-depth Technical Guide to 1-Azido-4-nitrobenzene (CAS Number: 1516-60-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Azido-4-nitrobenzene, a versatile chemical reagent with significant applications in organic synthesis and chemical biology. This document details its synthesis, physicochemical properties, key chemical reactions, and experimental protocols for its use.

Core Properties and Safety Information

This compound, also known as p-azidonitrobenzene or 4-nitrophenyl azide (B81097), is an organic compound featuring both an azido (B1232118) (-N₃) and a nitro (-NO₂) functional group attached to a benzene (B151609) ring.[1] This unique combination of functional groups makes it a valuable tool in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1516-60-5 | [2] |

| Molecular Formula | C₆H₄N₄O₂ | [2] |

| Molecular Weight | 164.12 g/mol | [2][3] |

| Appearance | Yellow to brown crystalline powder | [3] |

| Melting Point | 68-70 °C | [4] |

| Solubility | Insoluble in water, soluble in many organic solvents | |

| InChI Key | CZZVSJPFJBUBDK-UHFFFAOYSA-N | [5] |

Safety and Handling:

This compound is a flammable solid that is sensitive to shock and heat, decomposing exothermically.[1] Limited toxicity data is available, but due to the presence of the azide group, it should be handled with care to avoid ingestion or inhalation.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood, and exposure to heat, shock, and friction should be avoided.[1] Store in a cool, dry place away from incompatible materials.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the diazotization of 4-nitroaniline (B120555), followed by treatment with sodium azide.[6] This one-pot, two-step process is known for its high efficiency, with reported yields often exceeding 90%.[6]

Experimental Protocol: Synthesis via Diazotization of 4-Nitroaniline

This protocol is a standard procedure for the synthesis of aryl azides from anilines.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized water

-

Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a flask, suspend 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at 0-5 °C for 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt.

-

-

Azidation:

-

In a separate beaker, dissolve sodium azide in water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be maintained at 0-5 °C.

-

A precipitate of this compound will form.

-

Allow the reaction to stir for an additional 30-60 minutes at low temperature.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a yellow crystalline solid.

-

Dry the purified product under vacuum.

-

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis and chemical biology.

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group readily participates in [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings.[1] This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry," valued for its high yield, mild reaction conditions, and broad functional group tolerance. This makes this compound a useful building block for creating complex molecules.[1]

Table 2: Example of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield |

| This compound | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | t-Butanol/H₂O | Room Temperature | >95% (expected) |

Experimental Protocol: General Procedure for CuAAC Reaction

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

Procedure:

-

Dissolve this compound and the terminal alkyne in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

-

Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Diagram 2: General Workflow for a CuAAC Reaction

Caption: Experimental workflow for a CuAAC "click" reaction.

Photoaffinity Labeling

Aryl azides, such as this compound, can be used as photoaffinity labels. Upon irradiation with UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as proteins. This property is utilized in chemical biology to identify and study protein-ligand interactions and map binding sites. The nitro group can be used to modulate the electronic properties of the azide or serve as a handle for further modifications.

Experimental Protocol: General Procedure for In-Cell Photoaffinity Labeling

This protocol provides a general workflow for using a photoaffinity probe derived from this compound for target identification in living cells.

Materials:

-

Photoaffinity probe (a molecule of interest derivatized with a 4-azido-nitrobenzene moiety)

-

Cultured cells

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

UV irradiation source (e.g., 350-365 nm)

-

Lysis buffer

-

Reagents for downstream analysis (e.g., click chemistry reagents for attaching a reporter tag, antibodies for western blotting, or reagents for mass spectrometry)

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the photoaffinity probe at an appropriate concentration and incubate for a specific period to allow for cellular uptake and binding to the target.

-

For competition experiments, pre-incubate a control group of cells with an excess of the non-probe parent compound to block specific binding sites.

-

-

UV Irradiation:

-

Wash the cells with cold PBS to remove any unbound probe.

-

Irradiate the cells with UV light for a predetermined time to activate the azide and induce covalent crosslinking to the target protein(s).

-

-

Cell Lysis and Analysis:

-

Lyse the cells to release the proteins.

-

The covalently labeled proteins can then be identified using various techniques:

-

If the probe contains a reporter tag (e.g., an alkyne for click chemistry), it can be reacted with a corresponding azide-containing fluorescent dye or biotin (B1667282) for visualization or enrichment.

-

The labeled protein can be identified by western blotting if an antibody against the target protein is available.

-

For unbiased target identification, the labeled proteins can be enriched and analyzed by mass spectrometry.

-

-

Diagram 3: Workflow for Photoaffinity Labeling

Caption: General workflow for target identification using photoaffinity labeling.

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy Type | Expected Peaks / Chemical Shifts |

| ¹H NMR (CDCl₃) | δ ~8.2 (d, 2H, protons ortho to -NO₂) δ ~7.2 (d, 2H, protons ortho to -N₃) |

| ¹³C NMR (CDCl₃) | δ ~148 (C-NO₂) δ ~142 (C-N₃) δ ~125 (CH ortho to -NO₂) δ ~120 (CH ortho to -N₃) |

| FTIR (KBr) | ~2100-2150 cm⁻¹ (strong, sharp, azide N≡N stretch) ~1520 cm⁻¹ (strong, asymmetric NO₂ stretch) ~1340 cm⁻¹ (strong, symmetric NO₂ stretch) |

Conclusion

This compound is a valuable and versatile reagent for researchers in organic chemistry, medicinal chemistry, and chemical biology. Its dual functionality allows for its use as a key building block in the synthesis of complex molecules via click chemistry and as a powerful tool for investigating biological systems through photoaffinity labeling. Proper handling and safety precautions are essential when working with this energetic compound. The experimental protocols provided in this guide serve as a starting point for the successful application of this compound in various research endeavors.

References

- 1. Buy this compound | 1516-60-5 [smolecule.com]

- 2. This compound | 1516-60-5 | BAA51660 | Biosynth [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Benzene, 1-azido-4-nitro- [webbook.nist.gov]

- 6. This compound | 1516-60-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 1-Azido-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, properties, and experimental protocols associated with 1-Azido-4-nitrobenzene (CAS No. 1516-60-5). This information is intended to empower researchers, scientists, and drug development professionals to handle this energetic and reactive compound with the utmost care and to mitigate the risks associated with its use.

Executive Summary

This compound, a yellow crystalline solid, is a valuable intermediate in organic synthesis, particularly in the burgeoning field of click chemistry.[1] Its utility is derived from the presence of both an azide (B81097) and a nitro functional group, which impart unique reactivity.[2] However, these same functional groups also render the molecule energetic and potentially explosive, demanding strict adherence to safety protocols. This document outlines the known hazards, provides detailed handling and storage procedures, summarizes key physical and chemical data, and presents a detailed experimental protocol for its synthesis.

Hazard Identification and Classification

This compound is a hazardous substance that is known to be sensitive to heat and shock, which can lead to explosive decomposition.[1] The presence of the azide group makes it toxic upon ingestion or inhalation.[2]

Primary Hazards:

-

Explosive: Shock-sensitive and decomposes exothermically upon heating.[2]

-

Toxic: Harmful if swallowed or inhaled.

-

Irritant: Causes skin and serious eye irritation.

Due to its hazardous nature, it is imperative that all handling of this compound is conducted in a controlled laboratory environment with appropriate personal protective equipment and engineering controls.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄N₄O₂ | [3] |

| Molecular Weight | 164.12 g/mol | [3] |

| Appearance | Yellow solid | [4] |

| Melting Point | 66 °C | [5][6] |

| Heat of Formation (gas phase) | 93.1 kcal/mol | [7][8] |

Table 2: Hazard and Safety Data

| Parameter | Value/Information | Reference(s) |

| Shock Sensitivity | Qualitatively described as shock-sensitive. Specific quantitative data (e.g., drop weight test) is not readily available in the reviewed literature. | [1] |

| Friction Sensitivity | Not specifically quantified in the reviewed literature, but should be handled as a friction-sensitive material due to its explosive nature. | [2] |

| Thermal Stability | Decomposes exothermically upon heating. DSC data is available in the NIST WebBook, though specific decomposition temperatures from this source were not retrieved. | [2] |

| Incompatibilities | Strong oxidizing agents, strong bases, acids (can form highly toxic and explosive hydrazoic acid), and heavy metals (can form shock-sensitive metal azides). | General guidance for azides |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a literature source and describes the synthesis of this compound from 4-nitroaniline (B120555).[4]

Materials:

-

4-nitroaniline

-

Concentrated Hydrochloric Acid (12 M)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium Sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Dissolution of 4-nitroaniline: In a suitable reaction vessel, slowly add 2.1 g (15 mmol) of 4-nitroaniline to a mixture of 40 mL of 12 M HCl and 40 mL of water.

-

Clarification: Slowly add 15 mL of ethanol until the solution becomes a transparent yellow.

-

Diazotization: Cool the solution to 0°C in an ice bath. While maintaining the temperature at 0°C, slowly add a solution of 1.2 g (18 mmol) of sodium nitrite in 10 mL of water. Stir the resulting solution for 1 hour at 0°C.

-

Azidation: To the cold diazonium salt solution, add a solution of 1.5 g (22.5 mmol) of sodium azide in 10 mL of water portion-wise at 0°C.

-

Reaction Completion: Stir the solution for an additional hour at 0°C.

-

Work-up: Add 100 mL of water and 100 mL of diethyl ether to the reaction mixture. Separate the organic phase.

-

Extraction: Extract the aqueous phase with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic phases and wash with saturated NaHCO₃ solution (3 x 50 mL) and brine (3 x 50 mL).

-

Drying and Concentration: Dry the organic phase over magnesium sulfate, filter, and concentrate via rotary evaporation to yield this compound as a yellow solid.

Yield: 98% (2.4 g)[4]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is a common reagent in click chemistry. The following is a general procedure.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the terminal alkyne and this compound in the chosen solvent system.

-

Catalyst Addition: Add an aqueous solution of CuSO₄ followed by an aqueous solution of sodium ascorbate.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the triazole product.

Visualizations

Logical Relationship for Incompatible Materials

Caption: Incompatibility diagram for this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Safe Handling and Storage Procedures

Engineering Controls:

-

All work with this compound must be conducted in a properly functioning chemical fume hood.

-

A safety shield should be used, especially during reactions and when heating.

-

An emergency safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's data for breakthrough times.

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Handling:

-

Avoid friction, grinding, and impact. Use plastic or rubber-tipped spatulas.

-

Do not heat the compound unless it is in a dilute solution and behind a safety shield.

-

Avoid contact with incompatible materials.

-

Work with the smallest quantities of the material as is practical.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container, away from light.

-

Store separately from incompatible materials, especially acids and heavy metals.

Emergency Procedures

Spills:

-

Evacuate the area immediately.

-

If the spill is small and you are trained to do so, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Place the absorbed material in a sealed container for hazardous waste disposal.

-

For large spills, contact your institution's environmental health and safety department immediately.

Fire:

-

In case of fire, evacuate the area and call emergency services.

-

Do not attempt to extinguish the fire yourself unless you are trained to do so and it is safe. Use a Class D fire extinguisher if appropriate for the surrounding materials.

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of azides down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.

Conclusion

This compound is a highly useful but hazardous chemical. A thorough understanding of its properties and strict adherence to the safety precautions outlined in this guide are essential for its safe handling and use in a research environment. By prioritizing safety through proper engineering controls, personal protective equipment, and handling procedures, researchers can minimize the risks associated with this energetic compound and continue to leverage its synthetic utility.

References

- 1. d.docksci.com [d.docksci.com]

- 2. preprints.org [preprints.org]

- 3. This compound | 1516-60-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. scispace.com [scispace.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Azido-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-azido-4-nitrobenzene (also known as 4-nitrophenyl azide). This compound is a valuable intermediate in organic synthesis, particularly in "click chemistry" and the formation of complex heterocyclic molecules.[1] However, the presence of both an azido (B1232118) (-N₃) and a nitro (-NO₂) group renders the molecule highly energetic, making a thorough understanding of its thermal properties crucial for safe handling, storage, and application.[1][2] This document consolidates available quantitative data, outlines experimental protocols for thermal analysis, and visualizes the decomposition pathway and experimental workflows.

Physicochemical and Thermal Properties

This compound is a yellow crystalline solid with the molecular formula C₆H₄N₄O₂.[3][4] It is known to be sensitive to heat and shock, undergoing exothermic decomposition.[1][4] The initial and critical step in the thermal decomposition of aryl azides is the extrusion of a dinitrogen molecule (N₂) to form a highly reactive nitrene intermediate.[2][5] The presence of a strong electron-withdrawing group, such as the nitro group in the para position, significantly influences the stability of the azide (B81097) by lowering the energy barrier for this nitrogen extrusion.

Quantitative Thermal Data

The following table summarizes the key quantitative data available for the thermal properties and decomposition of this compound. It is important to note that while specific values have been reported, comprehensive studies detailing the kinetic parameters of decomposition for this specific isomer are not widely available in the public literature.

| Parameter | Value | Unit | Method | Source(s) |

| Melting Point (T_fus) | 66 - 72 | °C | Not Specified | [6][7] |

| Enthalpy of Fusion (ΔH_fus) | 17.1 - 25.1 | kJ/mol | DSC | [6] |

| Decomposition Temperature (T_d) | 137 | °C | Not Specified | [7] |

| Enthalpy of Decomposition (ΔH_d) | -339.9 | J/g | Not Specified | [7] |

Note: The decomposition temperature can be highly dependent on the heating rate and experimental conditions.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is initiated by the cleavage of the N-N bond in the azide group, leading to the formation of dinitrogen gas and a 4-nitrophenylnitrene intermediate. This nitrene is extremely reactive and will subsequently undergo intermolecular reactions to form more stable, often polymeric, products.

Experimental Protocols for Thermal Analysis

To ensure safety and obtain reliable data, standardized experimental protocols are necessary. The following outlines typical methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for evaluating thermal stability.

4.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and the onset temperature, peak temperature, and enthalpy of decomposition.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the substance (typically 0.5 - 2.0 mg) is accurately weighed into an aluminum or gold-plated copper pan. To prevent pressure buildup from the evolved nitrogen gas, the pan may be hermetically sealed but with a pinhole in the lid, or a vented pan can be used.

-

Methodology:

-

Place the prepared sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample at a constant linear rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the melting and decomposition events (e.g., from 30 °C to 300 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined from the onset or peak of the endothermic event.

-

The decomposition temperature is determined from the onset or peak of the exothermic event.

-

The enthalpy of fusion and decomposition are calculated by integrating the area under the respective peaks.

-

4.2. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which mass loss occurs and to quantify this loss, which corresponds to the release of volatile decomposition products like N₂.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small amount of the substance (typically 2 - 5 mg) is accurately weighed into a ceramic or aluminum TGA pan.

-

Methodology:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample at a constant linear rate (e.g., 10 °C/min) through the decomposition temperature range.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

The total mass loss is calculated to verify the extrusion of N₂ (which accounts for approximately 17.1% of the initial mass of this compound).

-

Experimental and Safety Assessment Workflow

A logical workflow is critical when handling and characterizing potentially energetic materials. This involves careful planning, execution, and data interpretation to ensure both safety and data quality.

Safety Considerations and Conclusions

This compound is an energetic material that requires careful handling.[1] Its thermal decomposition is rapid and highly exothermic. Key safety precautions include:

-

Handling: Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and dark place, away from heat, sparks, and sources of friction or shock.[1]

-

Scale: Avoid working with large quantities. Perform reactions and analyses on the smallest scale necessary.

References

An In-depth Technical Guide to the Solubility of 1-Azido-4-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-azido-4-nitrobenzene, a key intermediate in various chemical syntheses, including applications in "click chemistry" for drug development. Due to the limited availability of direct quantitative solubility data for this compound, this guide also includes data for the structurally similar compound 4-nitroaniline (B120555) to provide valuable estimations for solvent selection and experimental design.

Core Compound Properties

This compound is a yellow solid with the chemical formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol . It is recognized for its role as a versatile building block in organic synthesis, particularly in the formation of triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Quantitative Solubility Data

Direct experimental data on the solubility of this compound in a wide range of organic solvents is not extensively reported in the literature. However, a commercially available solution provides a specific data point:

Table 1: Known Solubility Data for this compound

| Solvent | Concentration |

| Methyltetrahydrofuran (MeTHF) | 0.1 M |

To facilitate experimental work, the following table presents the solubility of 4-nitroaniline, a structurally analogous compound. These values can be used as a preliminary guide for selecting appropriate solvents for this compound. The presence of the azide (B81097) group in place of the amine may influence solubility, and therefore, these values should be considered as estimates.

Table 2: Solubility of 4-Nitroaniline in Various Organic Solvents

| Solvent | Solubility ( g/100g of solvent) |

| Methanol | 9.59 |

| Ethanol | 5.85 |

| Propanol | 4.35 |

| 3-methyl-1-butanol | 6.29 |

| 2-methyl-1-propanol | 1.91 |

| Diethyl ether | 6.14 |

| Trichloromethane | 2.31 |

| Tetrachloromethane | 0.17 |

| Benzene | 1.98 |

| Toluene | 1.31 |

| Cumene | 0.90 |

| Water | 0.08 (at 18.5 °C)[1][2] |

Data for 4-nitroaniline sourced from Stenutz (2023)[3] and PubChem[1].

Experimental Protocols

Synthesis of this compound from 4-Nitroaniline

The most common and efficient method for synthesizing this compound is through the diazotization of 4-nitroaniline, followed by a reaction with an azide salt.[4] This one-pot, two-step process is known for its high yields, often exceeding 90%.[4]

Materials:

-

4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[5][6]

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ice

Procedure:

-

Dissolution of 4-Nitroaniline: Dissolve 4-nitroaniline in an aqueous solution of hydrochloric acid or sulfuric acid. Gentle warming may be required to achieve complete dissolution.[4][5]

-

Cooling: Cool the solution to below 5°C in an ice bath with continuous stirring.[5] It is crucial to maintain this low temperature throughout the diazotization step to prevent the decomposition of the diazonium salt.[7][8]

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite to the 4-nitroaniline solution. The addition should be done portion-wise while vigorously stirring and ensuring the temperature remains below 10°C.[6] This step forms the 4-nitrobenzenediazonium (B87018) salt.

-

Azidation: To the cold diazonium salt solution, slowly add an aqueous solution of sodium azide. This will lead to the evolution of nitrogen gas and the precipitation of the yellow solid product, this compound.[4][5]

-

Isolation and Purification: Collect the precipitate by suction filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6]

General Gravimetric Method for Solubility Determination

This protocol outlines a standard gravimetric method to quantitatively determine the solubility of a solid organic compound, like this compound, in an organic solvent.[9][10][11]

Materials:

-

This compound (or the solid of interest)

-

Selected organic solvent

-

Conical flask with a stopper

-

Analytical balance

-

Evaporating dish

-

Thermostatically controlled water bath or shaker

-

Filtration apparatus (e.g., syringe with a filter)

-

Oven

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of the solid compound to a known volume of the organic solvent in a conical flask.

-

Equilibration: Seal the flask and place it in a thermostatically controlled bath or shaker at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period confirms saturation.[9]

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to remove any solid particles.

-

Weighing the Solution: Dispense the filtered, saturated solution into a pre-weighed evaporating dish and record the total weight of the dish and the solution.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue heating until a constant weight of the dry solid is achieved.[11]

-

Calculation:

-

Mass of the solute = (Mass of dish + dry solid) - (Mass of empty dish)

-

Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dry solid)

-

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and reaction pathways involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 4-nitroaniline [stenutz.eu]

- 4. This compound | 1516-60-5 | Benchchem [benchchem.com]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. experimental chemistry - Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. scribd.com [scribd.com]

The Versatility of 1-Azido-4-nitrobenzene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azido-4-nitrobenzene, a versatile bifunctional aromatic compound, has emerged as a valuable building block in contemporary organic synthesis. Its unique molecular architecture, featuring both a highly energetic azide (B81097) moiety and an electron-withdrawing nitro group, opens a gateway to a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the primary applications of this compound, offering detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of key chemical pathways and workflows. The strategic placement of the azide and nitro groups allows for selective and sequential reactions, making it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, materials, and biological probes.

Core Applications

The synthetic utility of this compound is primarily centered around four key areas:

-

"Click" Chemistry: The azide functionality serves as a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, to form stable 1,2,3-triazole linkages.[1][2][3] This reaction is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance.[3]

-

Photoaffinity Labeling: Upon photolysis, the azide group releases nitrogen gas to generate a highly reactive nitrene intermediate.[4][5] This property is harnessed in photoaffinity labeling to covalently cross-link a probe molecule to its biological target, enabling the identification and characterization of biomolecular interactions.[6][7]

-

Synthesis of Nitrogen-Containing Heterocycles: Beyond triazoles, this compound can be a precursor for other heterocyclic systems. The azide and nitro groups can be manipulated to participate in various cyclization reactions to furnish a range of heterocyclic scaffolds.

-

Precursor for Other Reagents: The nitro group can be selectively reduced to an amine, yielding 4-azidoaniline. This transformation provides a valuable intermediate with a nucleophilic amino group and a "clickable" azide, further expanding its synthetic potential.

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 4-Nitroaniline | 1. HCl, H₂O, EtOH; 2. NaNO₂, H₂O, 0-5 °C; 3. NaN₃, H₂O | 98 | [8] |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | CuI (1 mol%), Et₃N | Cyrene™ | 0.5 | >99 (GC) | [9] |

| Phenylacetylene | Cu-MONPs (1-30 ppm) | Toluene/H₂O | 24 | 58-98 | [10] |

| Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate (B8700270), THPTA | Buffer | 1 | Not specified | [11][12] |

| Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 | >95 | [13] |

| 1,7-Octadiyne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 | >95 | [13] |

Table 3: Selective Reduction of the Nitro Group

| Product | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |

| 4-Azidoaniline | H₂, 10% Pd/C | Ethanol (B145695) or Methanol | 2-4 | ~95 | [14] |

| 4-Azidoaniline | In, HCl | THF/H₂O | 0.5-1 | High to quantitative | [14] |

| 4-Azidoaniline | NaBH₄, NiCl₂·6H₂O | Methanol | Not specified | High | [14] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitroaniline[8]

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (12 M)

-

Deionized Water

-

Ethanol

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium Sulfate (B86663) (MgSO₄)

Procedure:

-

To a mixture of 40 mL of 12 M HCl and 40 mL of water, slowly add 2.1 g (15 mmol) of 4-nitroaniline.

-

Slowly add 15 mL of ethanol until the solution becomes a transparent yellow.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled solution to form the diazonium salt. Stir for 30 minutes at 0 °C.

-

In a separate flask, dissolve sodium azide in water and cool to 0 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution while maintaining the temperature at 0 °C. Vigorous stirring is essential.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Add 100 mL of water and 100 mL of ether to the reaction mixture.

-

Separate the organic phase and extract the aqueous phase with ether (2 x 50 mL).

-

Combine the organic phases and wash with saturated NaHCO₃ solution (3 x 50 mL) and brine (3 x 50 mL).

-

Dry the organic phase over magnesium sulfate, filter, and concentrate via rotary evaporation to yield this compound as a yellow solid.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[10][11]

Materials:

-

This compound

-

Terminal Alkyne

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 v/v t-butanol/water).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Selective Reduction of the Nitro Group to Synthesize 4-Azidoaniline[14]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen Gas (H₂)

-

Inert Gas (Nitrogen or Argon)

-

Celite

Procedure:

-

In a suitable reaction vessel, dissolve this compound in ethanol or methanol.

-

Carefully add a catalytic amount of 10% Pd/C (5-10 mol%) to the solution.

-

Seal the reaction vessel and purge with an inert gas to remove air.

-

Introduce hydrogen gas into the vessel (typically via a balloon) and maintain a hydrogen atmosphere.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-azidoaniline.

Protocol 4: General Procedure for Photoaffinity Labeling[6][7]

Note: This is a generalized protocol. The concentration of the probe, irradiation time, and wavelength must be optimized for each specific biological system.

Materials:

-

Photoaffinity probe derived from this compound

-

Biological sample (e.g., protein solution, cell lysate, or live cells)

-

UV lamp with appropriate wavelength (typically 254-350 nm for aryl azides)

-

Competition ligand (the parent molecule without the azide group)

Procedure:

-

Incubate the biological sample with the photoaffinity probe at a predetermined concentration and time to allow for binding.

-

For competition experiments, pre-incubate a control sample with an excess of the non-photoreactive parent ligand before adding the photoaffinity probe.

-

Irradiate the samples with UV light for a specified duration to activate the azide and induce covalent cross-linking.

-

Quench any remaining reactive species.

-

Analyze the sample to identify and characterize the labeled biomolecules (e.g., by SDS-PAGE, mass spectrometry, or Western blotting).

Mandatory Visualizations

Conclusion

This compound stands as a testament to the power of bifunctional reagents in streamlining complex molecular synthesis. Its azide and nitro groups provide orthogonal handles for a variety of powerful chemical transformations, most notably "click" chemistry and photoaffinity labeling. The ability to selectively manipulate each functional group offers chemists a high degree of control and flexibility in their synthetic designs. As the demand for more efficient and precise synthetic methodologies continues to grow, particularly in the fields of drug discovery and chemical biology, the applications of this compound are poised to expand even further, solidifying its role as a cornerstone of modern organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. uokerbala.edu.iq [uokerbala.edu.iq]

- 9. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]